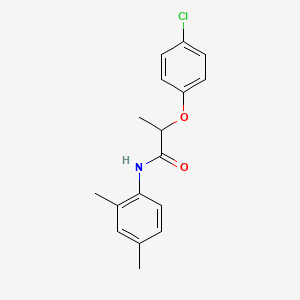![molecular formula C11H8Cl2N4O3 B14929266 2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol](/img/structure/B14929266.png)
2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol: is a complex organic compound that features a phenol group substituted with dichloro and nitro-pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a pyrazole derivative, followed by chlorination and subsequent coupling with a phenol derivative under controlled conditions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired substitutions and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of chlorine atoms can result in various substituted phenol derivatives .
Scientific Research Applications
2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro-pyrazole moiety is particularly important for its biological activity, as it can interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar chlorinated phenol structure.
5-Methyl-3-nitro-1H-pyrazole: Shares the nitro-pyrazole moiety.
2,4-Dichloro-6-methylphenol: Similar phenol structure with methyl substitution
Uniqueness
2,4-Dichloro-6-{[(5-methyl-3-nitro-1H-pyrazol-1-YL)imino]methyl}phenol is unique due to its combination of dichloro, nitro-pyrazole, and phenol moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8Cl2N4O3 |
|---|---|
Molecular Weight |
315.11 g/mol |
IUPAC Name |
2,4-dichloro-6-[(E)-(5-methyl-3-nitropyrazol-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C11H8Cl2N4O3/c1-6-2-10(17(19)20)15-16(6)14-5-7-3-8(12)4-9(13)11(7)18/h2-5,18H,1H3/b14-5+ |
InChI Key |
JLTCAGSMNQPHCF-LHHJGKSTSA-N |
Isomeric SMILES |
CC1=CC(=NN1/N=C/C2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1N=CC2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14929189.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide](/img/structure/B14929191.png)
![Methyl 4-carbamoyl-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14929194.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929198.png)

![ethyl 1-(3-bromophenyl)-5-{[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B14929215.png)
![9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14929221.png)



![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B14929244.png)
![[7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-A]pyrimidin-3-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B14929249.png)
![4-chloro-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B14929270.png)
